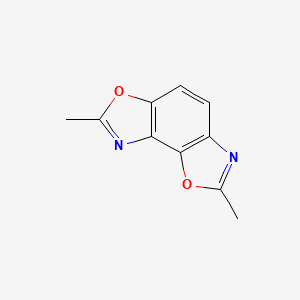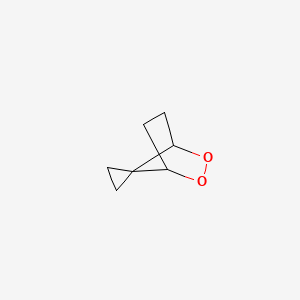
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by its decahydro structure, indicating the presence of ten hydrogen atoms, and the (E)- configuration, which refers to the specific geometric arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde and an aminoacetaldehyde diethyl acetal react under acidic conditions.
Hydrogenation: The isoquinoline core undergoes hydrogenation to add hydrogen atoms, resulting in the decahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce various substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its derivatives may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Tetrahydroisoquinoline: A partially hydrogenated derivative.
2-Methoxybenzamide: A related compound with a similar functional group.
Uniqueness
Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- is unique due to its specific (E)- configuration and the presence of both the decahydro isoquinoline core and the 2-methoxybenzamido group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
| 53525-82-9 | |
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H26N2O2/c1-20-11-10-13-6-5-8-16(15(13)12-20)19-18(21)14-7-3-4-9-17(14)22-2/h3-4,7,9,13,15-16H,5-6,8,10-12H2,1-2H3,(H,19,21)/t13-,15-,16?/m1/s1 |
InChI Key |
PSCUSBHTWIZHDR-CWSLVUQWSA-N |
Isomeric SMILES |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)

![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)

![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)


